amino}methyl)-4-methylphenol CAS No. 115717-41-4](/img/structure/B14308341.png)
2,6-Bis({[2-(diethylamino)ethyl](ethyl)amino}methyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple amine groups and a phenolic core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol typically involves multiple steps, starting with the preparation of the phenolic core. The phenolic core is then functionalized with diethylaminoethyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amine groups can result in secondary or tertiary amines.
科学的研究の応用
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The phenolic core can also participate in redox reactions, further influencing the compound’s activity.
類似化合物との比較
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol can be compared with other similar compounds, such as:
2,2’-Oxybis(N,N-dimethylethylamine): This compound has a similar amine structure but lacks the phenolic core.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Another similar compound with multiple amine groups but different structural features.
The uniqueness of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol lies in its combination of a phenolic core with multiple amine groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
115717-41-4 |
|---|---|
分子式 |
C25H48N4O |
分子量 |
420.7 g/mol |
IUPAC名 |
2,6-bis[[2-(diethylamino)ethyl-ethylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C25H48N4O/c1-8-26(9-2)14-16-28(12-5)20-23-18-22(7)19-24(25(23)30)21-29(13-6)17-15-27(10-3)11-4/h18-19,30H,8-17,20-21H2,1-7H3 |
InChIキー |
UOLXTQQQFVANGW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CCN(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
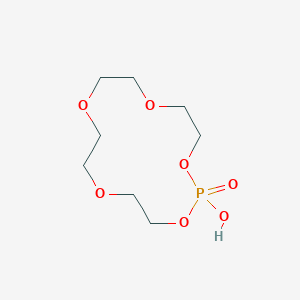
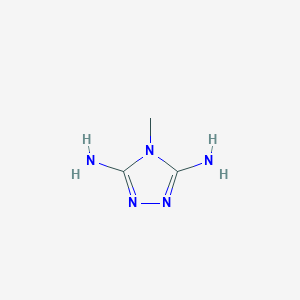
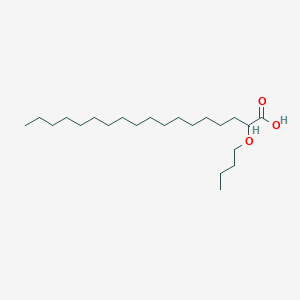
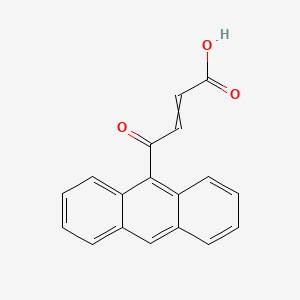
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
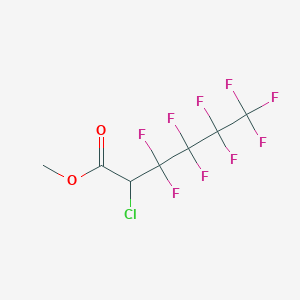

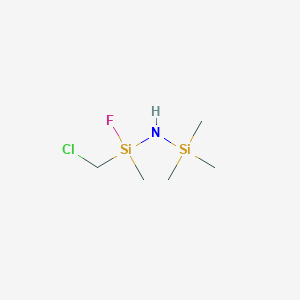
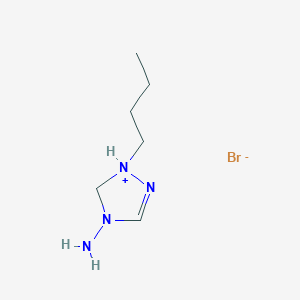
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
